3-(3-Hydroxypropoxy)propyl laurate

Hydrophobicity Partitioning Formulation compatibility

Standard laurate esters fail in high-heat or low-foam applications due to volatility and excess sudsing. 3-(3-Hydroxypropoxy)propyl laurate (C18H36O4, MW 316.48) solves these limits via a propoxylated spacer. - Thermal stability: BP >420°C, vapor pressure 6.74×10⁻⁹ mmHg → ideal for metalworking fluids & textile lubes. - Low-foam architecture: Suited for automatic dishwashing, CIP systems, and rinse-off cosmetics. - Elevated XLogP 5.2 (vs PGML 5.0) enhances oil-phase partitioning for SEDDS. - Sensory profile: Lower greasiness (density 0.95 g/cm³) for premium cosmetics. Available for immediate R&D procurement.

Molecular Formula C18H36O4
Molecular Weight 316.5 g/mol
CAS No. 97635-32-0
Cat. No. B12670112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropoxy)propyl laurate
CAS97635-32-0
Molecular FormulaC18H36O4
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCCOCCCO
InChIInChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-13-18(20)22-17-12-16-21-15-11-14-19/h19H,2-17H2,1H3
InChIKeyCGGKBZSXQOLUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline and Sourcing Overview


3-(3-Hydroxypropoxy)propyl laurate (CAS 97635-32-0) is a nonionic, amphiphilic hydroxyalkoxy ester belonging to the class of propoxylated fatty acid esters . Its structure comprises a laurate (C12) hydrophobic tail ester-linked to a dipropylene glycol monoether head group, yielding a molecular formula of C18H36O4 and a molecular weight of 316.48 g/mol . The presence of one terminal hydroxyl, one ester carbonyl, and one ether oxygen gives it a unique balance of hydrogen-bonding capability and chain flexibility compared to simpler laurate esters, positioning it as a specialty surfactant, emollient, or solubilizer candidate in pharmaceutical, cosmetic, and industrial formulations [1].

Why Generic Laurate Ester Substitution Fails


Although several laurate esters share the same C12 fatty acid chain, differences in the polar head group architecture—specifically the number of ether linkages, hydroxyl placement, and overall molecular volume—can profoundly alter hydrophobicity, volatility, surface activity, and compatibility with complex formulations [1]. Simple substitution with propylene glycol monolaurate (PGML) or 3-hydroxypropyl laurate may result in unintended changes in emulsification efficiency, foam profile, thermal stability, or solubilization capacity. The quantitative evidence below delineates where 3-(3-hydroxypropoxy)propyl laurate provides distinct performance boundaries that justify its targeted procurement.

Quantitative Differentiation vs. Closest Analogs


Higher Hydrophobicity vs. Propylene Glycol Monolaurate

The computed XLogP of 3-(3-hydroxypropoxy)propyl laurate is 5.2 [1], compared to 5.0 for propylene glycol monolaurate (2-hydroxypropyl laurate, CAS 142-55-2) [2]. The 0.2 log-unit increase indicates a ca. 1.6-fold higher partition coefficient into hydrophobic phases, which can enhance solubilization of lipophilic actives and alter emulsion phase behavior.

Hydrophobicity Partitioning Formulation compatibility

Enhanced Hydrogen-Bond Acceptor Capacity

3-(3-Hydroxypropoxy)propyl laurate possesses four hydrogen-bond acceptor sites (ester carbonyl, ether oxygen, and two hydroxyl-adjacent oxygens) [1], whereas propylene glycol monolaurate contains only three acceptors [2]. The additional ether oxygen provides an extra site for water interaction, potentially improving dispersibility in aqueous media despite the higher overall hydrophobicity.

Solubility Hydrogen bonding Formulation stability

Superior Thermal Stability and Lower Volatility

The boiling point of 3-(3-hydroxypropoxy)propyl laurate is 422.2°C at 760 mmHg , which is approximately 60°C higher than the boiling point of propylene glycol monolaurate (362.5°C) [1]. Correspondingly, the vapor pressure is two orders of magnitude lower: 6.74 × 10⁻⁹ mmHg vs. ~1.0 × 10⁻⁶ mmHg at 25°C for PGML .

Thermal stability High-temperature processing Volatility

Propoxylated Structure Reduces Foam Tendency

Surfactants containing polyoxypropylene (PO) units are well-documented to produce less foam and to act as defoamers relative to their purely ethoxylated or non-alkoxylated counterparts . The single PO unit in 3-(3-hydroxypropoxy)propyl laurate is expected to shift its foam profile toward lower foam heights and faster foam collapse compared to propylene glycol monolaurate, which lacks any propoxylation. While direct head-to-head foam data for this specific compound are lacking in the open literature, class-level structure-property relationships support this inference.

Low-foam surfactant Defoaming Industrial cleaning

High-Value Application Scenarios


Lipid-Based Drug Delivery Systems

The elevated XLogP (5.2 vs. 5.0 for PGML) [1] makes 3-(3-Hydroxypropoxy)propyl laurate a stronger candidate for self-emulsifying drug delivery systems (SEDDS) where the surfactant must partition deeply into the oil phase to stabilize microemulsions of highly lipophilic drugs. Its additional hydrogen-bond acceptor may also aid in solubilizing weak acid or base drugs through hydrogen-bonding interactions.

High-Temperature Emulsification and Lubrication

With a boiling point exceeding 420°C and extremely low vapor pressure (6.74 × 10⁻⁹ mmHg) , this compound is well-suited for metalworking fluids, textile lubricants, and high-temperature emulsification processes where conventional laurate esters would volatilize or degrade.

Low-Foam Cleaning and Rinse-Off Products

The propoxylated head group architecture, characteristic of low-foam surfactants, positions 3-(3-Hydroxypropoxy)propyl laurate as a candidate for automatic dishwashing detergents, CIP (clean-in-place) systems, and rinse-off cosmetics where foam control is a critical performance parameter.

Specialty Cosmetic Emollients

The structural combination of a longer propoxylated spacer and a C12 chain yields a higher molecular weight and density (0.95 g/cm³) than PGML, which can translate into a distinct sensory feel—lighter and less greasy—on skin, an attribute valued in premium cosmetic formulations.

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